ethyl3-aminooxolane-3-carboxylatehydrochloride
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Overview
Description
ethyl3-aminooxolane-3-carboxylatehydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl. It is a hydrochloride salt form of ethyl 3-aminooxolane-3-carboxylate, which is a derivative of oxolane. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminooxolane-3-carboxylate;hydrochloride typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation process, where carboxylic acids are activated using catalysts or coupling reagents to form amides. The reaction conditions often involve the use of solvents and specific temperatures to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of ethyl 3-aminooxolane-3-carboxylate;hydrochloride may involve large-scale catalytic processes. These processes are designed to maximize efficiency and yield while minimizing costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
ethyl3-aminooxolane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
ethyl3-aminooxolane-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 3-aminooxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ethyl3-aminooxolane-3-carboxylatehydrochloride can be compared with other similar compounds, such as:
Ethyl coumarin-3-carboxylate: Known for its applications in organic synthesis and production of biologically active compounds.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of ethyl 3-aminooxolane-3-carboxylate;hydrochloride lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-aminooxolane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-6(9)7(8)3-4-10-5-7;/h2-5,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTKPLKHQANQFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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